![molecular formula C4H5NS2 B2879903 2-Thiazolemethanethiol CAS No. 53062-92-3](/img/structure/B2879903.png)
2-Thiazolemethanethiol
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Overview
Description
2-Thiazolemethanethiol is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in recent years due to their wide range of biological activities . A common synthetic protocol for the synthesis of thiazoles involves the use of readily available and inexpensive substrates. The reaction conditions are typically mild, and pure products are obtained without extensive purification .Molecular Structure Analysis
The molecular structure of 2-Thiazolemethanethiol and similar compounds can be analyzed using various techniques such as X-ray diffraction, electron diffraction, and other spectroscopic methods . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
Thiazoles undergo a variety of chemical reactions, including condensation reactions with cysteamine and cysteine with carboxylic acids and its derivatives . Thiazoles can also be synthesized by the condensation of α-haloketones with thioamides, a process known as the Hantzsch thiazole synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 2-Thiazolemethanethiol can be analyzed using various techniques. These properties include hardness, topography, hydrophilicity, and others, which are known to be important parameters in the biological evaluation of materials .Scientific Research Applications
Organic Synthesis
2-Thiazolines, which can be synthesized from 2-Thiazolemethanethiol, are important building blocks in organic synthesis . They have seen increased use, especially in synthesis and catalysis .
Catalysis
2-Thiazoline ligands, derived from 2-Thiazolemethanethiol, exhibit remarkable catalytic performances when combined with metals like Pd, Ir, and Cu . These applications have been growing in recent years .
Medicinal Chemistry
Thiazolines and their derivatives hold significant importance in the field of medicinal chemistry due to their promising potential as pharmaceutical agents . These molecular entities serve as critical scaffolds within numerous natural products .
4. Anti-HIV, Neurological, Anti-cancer, and Antibiotic Activities Thiazoline-based compounds have shown pharmacological versatility encompassing anti-HIV, neurological, anti-cancer, and antibiotic activities .
Anti-tumor, Anti-microbial, and Anti-inflammatory Effects
Researchers have uncovered compelling therapeutic properties of thiazoline-based compounds such as antioxidant, anti-tumor, anti-microbial, and anti-inflammatory effects .
Agrochemicals
Thiazoles and their derivatives have broad applications in different fields, including agrochemicals .
Industrial Applications
Thiazoles are also used in various industrial applications .
Photographic Sensitizers
Thiazoles serve as photographic sensitizers, enhancing the efficiency of photographic processes .
Mechanism of Action
Target of Action
2-Thiazolemethanethiol, like other thiazole derivatives, is known to have potential anticancer activity . The primary targets of this compound are matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins . These targets play a crucial role in cell proliferation and survival, and their inhibition can lead to the death of cancer cells .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact mode of action of 2-Thiazolemethanethiol is still under investigation.
Biochemical Pathways
2-Thiazolemethanethiol affects several biochemical pathways. It inhibits the function of matrix metallo-proteinases, which are involved in tissue remodeling and cancer metastasis . It also inhibits kinases, which are key players in signal transduction pathways that regulate cell growth and survival . Furthermore, it inhibits anti-apoptotic BCL2 family proteins, promoting apoptosis in cancer cells .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability
Result of Action
The result of the action of 2-Thiazolemethanethiol is the inhibition of cell proliferation and induction of apoptosis in cancer cells . This leads to a decrease in tumor growth and potentially to the death of cancer cells .
Action Environment
The action of 2-Thiazolemethanethiol can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Moreover, the presence of other substances, such as proteins or ions, can also influence the compound’s action .
Safety and Hazards
Future Directions
Thiazole derivatives have been gaining attention in various fields of research. For instance, thiazole-containing Metal–Organic Frameworks (MOFs) and Coordination Polymers (CPs) are being explored for their potential in luminescent sensing . This suggests that there are promising future directions for the study and application of 2-Thiazolemethanethiol and related compounds.
properties
IUPAC Name |
1,3-thiazol-2-ylmethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS2/c6-3-4-5-1-2-7-4/h1-2,6H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDVPNMCNDFOEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiazolemethanethiol | |
CAS RN |
53062-92-3 |
Source
|
Record name | (1,3-thiazol-2-yl)methanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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